2-Butoxy-2-oxoethyl hydroxyacetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
85237-82-7 |
|---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(2-butoxy-2-oxoethyl) 2-hydroxyacetate |
InChI |
InChI=1S/C8H14O5/c1-2-3-4-12-8(11)6-13-7(10)5-9/h9H,2-6H2,1H3 |
InChI Key |
UULVLXVIYGPTBD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC(=O)CO |
Origin of Product |
United States |
Nomenclature and Fundamental Structural Characteristics
Systematic IUPAC Naming of 2-Butoxy-2-oxoethyl Hydroxyacetate
The name "this compound" is a non-systematic name that describes the component parts of the molecule. A more formal and unambiguous name is derived following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).
The preferred IUPAC name for this compound is butyl 2-(2-hydroxyacetoxy)acetate . This name is constructed based on identifying the parent structure and its substituents. In this case, the molecule is considered a butyl ester of a substituted acetic acid.
Parent Structure : The core of the molecule is identified as a butyl acetate (B1210297). ymdb.ca This consists of an acetate group (-CH2COO-) where the carboxyl group is esterified with a butyl group (-CH2CH2CH2CH3).
Substituent : Attached to the second carbon of the acetate group (the one adjacent to the carbonyl group) is a 2-hydroxyacetoxy group (HO-CH2-COO-).
The name "this compound" can be deconstructed as follows:
hydroxyacetate : This refers to the HO-CH2-COO- portion, derived from hydroxyacetic acid (glycolic acid).
2-Butoxy-2-oxoethyl : This describes the other part of the molecule, -CH2-CO-O-Butyl. This name is less conventional but aims to describe a two-carbon chain ("ethyl") which has a butoxy group (-O-Butyl) and an oxo group (=O) on the second carbon.
Molecular Formula and Connectivity
The molecular structure of this compound allows for a precise determination of its elemental composition and the arrangement of its atoms.
The molecular formula for the compound is C₈H₁₄O₅ . This is determined by summing the constituent atoms from each part of the molecule: the butyl group (C₄H₉), the central acetate-like linker (-CO-CH₂-O-CO-CH₂-), and the terminal hydroxyl group (-OH).
Table 1: Molecular Formula and Weight
| Attribute | Value |
|---|---|
| Molecular Formula | C₈H₁₄O₅ |
The connectivity of the atoms is characterized by a linear chain of atoms with ester and ether-like linkages. The sequence of the main backbone can be described as follows: a butyl group is connected to an oxygen atom, which is part of a carboxyl group. This carboxyl carbon is bonded to a methylene (B1212753) bridge (-CH2-), which is in turn linked to the oxygen of a second ester group. This second ester's carbonyl group is attached to another methylene bridge, which is finally bonded to a terminal hydroxyl group.
Identification and Role of Constituent Functional Groups
The chemical behavior and physical properties of this compound are dictated by the presence of several key functional groups within its structure.
Table 2: Functional Groups in this compound
| Functional Group | Formula | Role |
|---|---|---|
| Ester | R-COO-R' | Two ester groups are present, contributing to the molecule's character as a solvent and its potential for hydrolysis. |
| Hydroxyl | -OH | The terminal primary alcohol group can participate in hydrogen bonding, influencing solubility and reactivity. It allows for further esterification or etherification reactions. |
The presence of two ester functionalities makes the molecule susceptible to hydrolysis, a reaction that would yield butanol, glycolic acid, and another molecule of glycolic acid. The terminal hydroxyl group provides a site for reactions typical of primary alcohols. The combination of polar (hydroxyl, esters) and nonpolar (butyl chain) groups gives the molecule amphiphilic characteristics to some extent, influencing its solvent properties.
Synthetic Methodologies for 2 Butoxy 2 Oxoethyl Hydroxyacetate and Analogous Compounds
Esterification Pathways for Hydroxyacetate Derivatives
Esterification represents the most direct route for the synthesis of hydroxyacetate derivatives. This class of reactions involves the condensation of a carboxylic acid (or its derivative) with an alcohol. The specific pathway chosen often depends on factors such as the stability of the reactants, desired yield, and economic viability.
Direct esterification, often referred to as Fischer-Speier esterification, is a classic and widely used method for producing simple hydroxyacetate esters, such as butyl glycolate (B3277807). This acid-catalyzed reaction involves heating glycolic acid with an alcohol, like butanol, in the presence of a strong acid catalyst. The mechanism is initiated by the protonation of the carbonyl oxygen of glycolic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.
The reaction is reversible, and to achieve high conversion rates, the equilibrium must be shifted toward the products. rsc.org This is typically accomplished by removing the water formed during the reaction, either by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by applying a vacuum. rsc.org
Transesterification is an alternative pathway that involves the conversion of one ester into another by exchanging the alkoxy (-OR) group. masterorganicchemistry.com This method can be particularly useful for synthesizing more complex esters from simpler, readily available ones. For instance, a simple alkyl glycolate, such as methyl glycolate, can be reacted with a butoxy-containing alcohol (e.g., n-butanol or 2-butoxyethanol) to yield the corresponding butoxy-containing hydroxyacetate ester.
The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
Acid-catalyzed transesterification follows a mechanism similar to direct esterification.
Base-catalyzed transesterification typically involves an alkoxide nucleophile attacking the ester's carbonyl group. masterorganicchemistry.com
To drive the reaction to completion, it is common to use the alcohol reactant as the solvent, ensuring a large molar excess that shifts the equilibrium position. masterorganicchemistry.com Modern approaches may employ specific catalysts, such as N-heterocyclic carbenes or zinc clusters, which can promote the reaction under milder conditions. organic-chemistry.orgresearchgate.net This strategy is also employed in the synthesis of various flavonoid fatty acid esters.
To overcome the equilibrium limitations of direct esterification, activated derivatives of glycolic acid, such as glyloyl chloride or glycolic anhydride (B1165640), can be used. These reagents are significantly more reactive than the parent carboxylic acid and react rapidly and essentially irreversibly with alcohols.
The reaction of an acid chloride with an alcohol, for example, is a highly efficient method for ester formation. It typically proceeds at room temperature and often includes a non-nucleophilic base (like pyridine) to neutralize the hydrochloric acid (HCl) byproduct. Similarly, acid anhydrides react with alcohols to form an ester and a carboxylic acid molecule. While these methods offer high yields and faster reaction times, the preparation of the activated derivatives and the handling of corrosive byproducts are key considerations.
Synthesis of the 2-Butoxy-2-oxoethyl Moiety
The "2-Butoxy-2-oxoethyl" moiety is the ester portion derived from butyl glycolate (also known as butyl 2-hydroxyacetate). The synthesis of this key intermediate is a prerequisite for the final esterification step to produce 2-Butoxy-2-oxoethyl hydroxyacetate.
The most prevalent method for synthesizing butyl glycolate is the direct acid-catalyzed esterification of glycolic acid with n-butanol, as detailed in section 3.1.1. nih.gov An alternative historical approach involves the reaction of chloroacetic acid or its salts with butanol or sodium butoxide. For example, heating chloroacetic acid with sodium carbonate and butanol can produce the glycolate ester. google.com A similar strategy is used in the synthesis of triclopyr butoxyethyl ester, where chloroacetic acid is first esterified with ethylene glycol monobutyl ether. google.com
Once butyl glycolate is synthesized and purified, its free hydroxyl group can serve as the alcohol component for a subsequent esterification reaction with a second molecule of glycolic acid (or an activated derivative thereof) to yield the final product, this compound.
Catalytic Systems in Ester Synthesis: Principles and Specific Examples
Catalysts are essential in most ester synthesis reactions to achieve practical reaction rates. They function by providing an alternative reaction pathway with a lower activation energy. The choice of catalyst depends on the reaction type, substrate sensitivity, and process requirements such as catalyst recovery and reuse.
Principles of Catalysis in Esterification:
Acid Catalysis: Homogeneous (e.g., H₂SO₄) and heterogeneous (e.g., solid resins) acid catalysts work by protonating the carbonyl oxygen of the carboxylic acid. This increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.
Base Catalysis: In transesterification, base catalysts (e.g., sodium methoxide) typically function by deprotonating the alcohol, generating a more potent alkoxide nucleophile that readily attacks the ester carbonyl group. masterorganicchemistry.com
Enzymatic Catalysis: Enzymes, particularly lipases, offer high selectivity and operate under mild conditions (lower temperature and neutral pH), which is advantageous for thermally sensitive compounds. rsc.org
Below is a table summarizing various catalytic systems used in the synthesis of hydroxyacetate esters and their analogs.
| Catalyst Type | Specific Examples | Primary Application | Key Characteristics |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (p-TSA), Boron Trifluoride (BF₃) | Direct Esterification, Transesterification | High activity, inexpensive; difficult to separate from product, corrosive. ucj.org.uagoogle.com |
| Heterogeneous Acid | Ion-Exchange Resins (e.g., Amberlyst 70), Zeolites, Mixed Metal Oxides (e.g., MgO-ZrO₂, TiO₂-WOₓ) | Direct Esterification, Transesterification | Easily separated and recycled, less corrosive; may have lower activity than homogeneous counterparts. rsc.orgucj.org.uanih.gov |
| Enzymatic | Lipase B from Candida antarctica (CALB) | Direct Esterification | High selectivity, mild reaction conditions, produces 'natural' esters; higher cost, potential for denaturation. rsc.org |
| Organometallic/Coordination | Zinc Clusters, Palladium Acetate (B1210297) | Transesterification, Carbonylation | High efficiency under mild conditions, chemoselective; catalyst cost and potential metal contamination. organic-chemistry.orgnih.gov |
| Organocatalyst | N-Heterocyclic Carbenes (NHC) | Transesterification | Metal-free, promotes reaction under mild conditions by enhancing nucleophilicity of the alcohol. organic-chemistry.org |
Optimization of Reaction Parameters for Enhanced Yield and Selectivity
To maximize the efficiency of synthesizing hydroxyacetate esters, several reaction parameters must be carefully controlled and optimized. Factorial design and response surface methodologies are often employed to study the effects of these variables and identify the optimal conditions. rsc.orgtubitak.gov.tr
Key parameters for optimization include:
Temperature: Reaction rates generally increase with temperature. However, excessively high temperatures can lead to side reactions, such as dehydration of glycolic acid or thermal degradation of products. Optimal temperatures for esterification often range from 100–170 °C, depending on the specific reactants and catalyst used. ucj.org.uaits.ac.id
Reactant Molar Ratio: In equilibrium-controlled reactions like direct esterification, using a molar excess of one reactant (typically the alcohol) can significantly increase the conversion of the limiting reactant. google.comrsc.org
Catalyst Loading: The concentration of the catalyst directly influences the reaction rate. An optimal loading must be determined, as too little catalyst results in slow conversion, while an excess may not improve the rate further and can complicate purification or increase costs. tubitak.gov.tr For example, in some fatty acid esterifications, an acid catalyst concentration of 5% was found to be optimal. tubitak.gov.tr
Removal of Byproducts: The continuous removal of water is one of the most critical factors for driving direct esterification reactions to completion. This is often achieved through azeotropic distillation, application of a vacuum, or the use of dehydrating agents. rsc.orgrsc.org
The following table illustrates the impact of optimizing reaction parameters on the yield of various esterification reactions, based on reported findings.
| Parameter | General Effect of Increase | Example Finding | Reference |
|---|---|---|---|
| Temperature | Increases reaction rate but may promote side reactions. | For SFA-TMP esterification, the optimal temperature was found to be 150 °C. | tubitak.gov.tr |
| Reactant Molar Ratio (Alcohol:Acid) | Shifts equilibrium, increasing conversion of the acid. | Using an excess of the acid reactant was a key factor in optimizing cinnamyl butyrate synthesis. | rsc.org |
| Catalyst Concentration | Increases reaction rate up to an optimal point. | The maximum yield (93%) for SFA-TMP ester was obtained with a 5% acid catalyst concentration. | tubitak.gov.tr |
| Byproduct Removal (e.g., Water) | Drives equilibrium toward product formation, increasing final yield. | The use of a vacuum to remove water increased the isolated yield of cinnamyl butyrate from 49.4% to 94.3%. | rsc.org |
Emergent Synthetic Strategies and Principles of Green Chemistry
The synthesis of specialty esters like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. This involves the development of emergent synthetic strategies that prioritize efficiency, safety, and sustainability. These modern approaches focus on the use of renewable feedstocks, the reduction of waste, and the implementation of safer reaction conditions, moving away from traditional methods that often rely on hazardous reagents and generate significant waste streams.
A core tenet of green chemistry is the principle of atom economy , which measures the efficiency of a reaction in converting reactants into the final product. acs.orgskpharmteco.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. skpharmteco.com For the synthesis of this compound, this would involve a direct esterification or transesterification pathway that minimizes the formation of byproducts.
Another key principle is the use of catalysis over stoichiometric reagents. researchgate.net Catalysts are used in small amounts and can facilitate a reaction multiple times, reducing waste. In the context of synthesizing glycolic acid esters, emergent strategies heavily favor heterogeneous and enzymatic catalysts over traditional homogeneous acid catalysts like sulfuric acid, which are corrosive and difficult to separate from the reaction mixture. rsc.orgucj.org.ua
The selection of safer solvents and auxiliaries is also a critical aspect of green chemistry. researchgate.net There is a significant research effort to replace conventional volatile organic compounds with greener alternatives, such as bio-based solvents or even solvent-free systems, to reduce environmental pollution and health hazards. nih.gov
Biocatalytic Approaches
Enzymatic catalysis, particularly using lipases, has emerged as a powerful tool for the synthesis of alpha-hydroxy esters and their analogues, aligning with several principles of green chemistry. Lipases are highly selective, can operate under mild reaction conditions, and are biodegradable. nih.govresearchgate.net For the synthesis of a compound like this compound, a plausible biocatalytic route would involve the lipase-catalyzed esterification of glycolic acid with the corresponding alcohol.
Immobilized lipases, such as Candida antarctica lipase B (CALB), are particularly advantageous as they can be easily recovered and reused, simplifying product purification and reducing operational costs. researchgate.net Research on the lipase-catalyzed synthesis of various esters has demonstrated high yields and selectivities. For example, the enzymatic synthesis of hydroxy stearates using an immobilized lipase from Rhizomucor miehei resulted in yields of 82–90%. dss.go.th
The choice of solvent in biocatalytic reactions is crucial. While some reactions can be conducted in solvent-free systems, others may require a solvent to improve substrate solubility and enzyme stability. nih.govdss.go.th Green solvents are preferred to minimize environmental impact. The reaction conditions, including temperature and substrate molar ratio, are optimized to maximize conversion and yield.
| Catalyst | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
| Immobilized Rhizomucor miehei lipase | Hydroxy stearic acid and various monohydric alcohols | Solvent-free | 65 | 82-90 | dss.go.th |
| Candida antarctica lipase B (CALB) | Dihydrocaffeic acid and 1-butanol | Organic solvent | Not specified | ~67 (after 72h) | nih.gov |
| Novozym 435 (Candida antarctica lipase B) | Fructose and oleic acid | Not specified | 57.2 | 88 | nih.gov |
Heterogeneous Catalysis
The use of solid acid catalysts is another significant advancement in the green synthesis of esters. These heterogeneous catalysts, which include ion-exchange resins, zeolites, and mixed-metal oxides, offer several advantages over traditional homogeneous catalysts. rsc.orgfrontiersin.org They are non-corrosive, can be easily separated from the reaction mixture by filtration, and are often reusable, which simplifies the downstream processing and minimizes waste. rsc.org
For the esterification of glycolic acid, various solid acid catalysts have been investigated. A study on the esterification of glycolic acid with ethanol explored the effectiveness of different commercial solid catalysts, including zeolites, oxides, and ion-exchange resins. rsc.org Among these, the ion-exchange resin Amberlyst 70 was identified as a highly efficient catalyst. rsc.org
Another study focused on the esterification of glycolic acid with butanol using different cation-exchange acid resins such as Amberlyst 15, Amberlyst 16, Amberlyst 36, Nafion, and Dowex. frontiersin.orgnih.gov The research highlighted the potential of these solid acids to effectively catalyze the reaction. The use of a dried Dowex H+ cation-exchange resin, with or without sodium iodide, has also been reported as a very effective, high-yielding, and environmentally friendly method for various esterifications. nih.gov
| Catalyst | Reactants | Temperature (°C) | Conversion (%) | Reference |
| Nafion NR50® | Glycolic acid and butanol | Not specified | 30 (in reactive distillation) | frontiersin.orgnih.govnih.gov |
| TiO₂-WOₓ | Glycolic acid and butanol | Not specified | 36 (in reactive distillation) | frontiersin.orgnih.govnih.gov |
| MgO-ZrO₂ | Glyoxal and methanol | 150 | ~100 (yield of methyl glycolate) | ucj.org.ua |
Process Intensification
Process intensification techniques, such as reactive distillation, represent a cutting-edge approach to synthesizing esters in a more efficient and sustainable manner. Reactive distillation combines the chemical reaction and the separation of products into a single unit. frontiersin.orgnih.govnih.gov This integration can lead to increased conversion, improved selectivity, and significant energy savings.
In the context of glycolic acid esterification, reactive distillation has been shown to enhance the conversion rate by continuously removing the water produced during the reaction, thereby shifting the reaction equilibrium towards the product side. frontiersin.orgnih.govnih.gov A study on the reactive distillation of glycolic acid with butanol using heterogeneous catalysts like Nafion NR50® and TiO₂-WOₓ demonstrated a significant increase in the conversion of glycolic acid compared to a non-catalytic system. frontiersin.orgnih.govnih.gov This approach not only improves the efficiency of the synthesis but also aligns with the green chemistry principles of waste prevention and energy efficiency.
Mechanistic Studies of Chemical Transformations Involving 2 Butoxy 2 Oxoethyl Hydroxyacetate
Hydrolytic Degradation Pathways of Ester Linkages
The presence of two ester linkages in 2-butoxy-2-oxoethyl hydroxyacetate makes it susceptible to hydrolysis, a reaction that involves the cleavage of these bonds by water. This process can be catalyzed by either acids or bases, and the reaction mechanism and products differ accordingly.
Under acidic conditions, the hydrolysis of esters is a reversible process. chemguide.co.uksavemyexams.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol or glycol moiety regenerates the acid catalyst and yields the carboxylic acid and the corresponding alcohol. For this compound, this would result in the formation of glycolic acid and 2-butoxyethanol (B58217). The reaction with pure water is typically very slow and often requires heating under reflux with a dilute acid like hydrochloric or sulfuric acid to proceed at a reasonable rate. chemguide.co.uk
In contrast, alkaline hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. chemguide.co.ukmasterorganicchemistry.com The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide leaving group. The resulting carboxylic acid is immediately deprotonated by the alkoxide or another hydroxide ion in the basic medium to form a carboxylate salt. masterorganicchemistry.com To obtain the free carboxylic acid, a subsequent acidification step is necessary. savemyexams.com In the case of this compound, alkaline hydrolysis would yield sodium glycolate (B3277807) and 2-butoxyethanol, assuming sodium hydroxide is used as the base.
Biochemical hydrolysis is also a relevant degradation pathway, particularly in biological systems or environments containing enzymes. Non-specific esterases can efficiently catalyze the cleavage of the ester bond, leading to the formation of the constituent alcohol and carboxylic acid. For instance, butyl glycolate, a structurally related ester, is known to undergo rapid hydrolysis catalyzed by esterases.
Kinetics and Thermodynamics of Transesterification Reactions
Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with another alcohol. This reaction is of significant industrial importance, notably in the production of biodiesel. savemyexams.comncsu.edu For this compound, transesterification could be initiated by reacting it with another alcohol in the presence of an acid or base catalyst.
The kinetics of transesterification are often complex and can follow different rate laws depending on the reaction conditions and the catalyst used. Generally, the reaction is reversible and requires a catalyst to achieve a reasonable reaction rate. nih.gov The process can be catalyzed by acids, bases, enzymes, or even be carried out under catalyst-free conditions at high temperatures and pressures. nih.gov Studies on the transesterification of various esters have shown that the reaction can be modeled using pseudo-first-order or second-order kinetics. researchgate.net The activation energy for transesterification reactions can vary widely depending on the specific ester, alcohol, and catalyst used.
The thermodynamics of transesterification have also been investigated for various systems. The enthalpy of reaction (ΔH) for transesterification is often relatively small, indicating that the reaction is not strongly exothermic or endothermic. researchgate.net The change in Gibbs free energy (ΔG) determines the spontaneity of the reaction, with negative values indicating a spontaneous process. The equilibrium constant (K) is related to the Gibbs free energy and indicates the extent to which the reaction will proceed towards the products at equilibrium. An excess of the reactant alcohol is often used to shift the equilibrium towards the formation of the desired product ester. mdpi.com
Below is a hypothetical data table illustrating typical kinetic and thermodynamic parameters for a transesterification reaction, as specific data for this compound is not available in the cited literature.
| Parameter | Value | Conditions |
| Rate Constant (k) | 0.05 L mol⁻¹ min⁻¹ | Base-catalyzed, 60°C |
| Activation Energy (Ea) | 45 kJ mol⁻¹ | - |
| Enthalpy of Reaction (ΔH) | -5 kJ mol⁻¹ | 298 K |
| Gibbs Free Energy (ΔG) | -2 kJ mol⁻¹ | 298 K |
| Equilibrium Constant (K) | 2.5 | 298 K |
This table presents illustrative data for a generic transesterification reaction and does not represent experimental data for this compound.
Investigations into Potential Radical-Mediated Processes
For instance, α-acyloxy ketones and other complex esters have been shown to undergo radical reactions where the acyloxy group is replaced by a hydrogen atom. libretexts.org It is conceivable that under forcing conditions, the C-H bonds in the butoxy or ethoxy groups of this compound could be susceptible to hydrogen abstraction by highly reactive radicals, initiating a radical chain reaction. Such processes could lead to crosslinking, polymerization, or degradation of the molecule, depending on the reaction environment.
Photochemically promoted electron transfer is another pathway that can lead to radical reactions of esters. libretexts.org While specific studies on this compound are lacking, research on other esters suggests that this could be a potential transformation route under photochemical conditions.
Interactions with Other Chemical Species in Complex Reaction Environments
In its practical applications in coatings, adhesives, and personal care products, this compound exists in a complex chemical environment, where it can interact with a variety of other chemical species. These interactions can significantly influence its chemical transformations.
The hydroxyl group in this compound can participate in hydrogen bonding with other molecules containing electronegative atoms like oxygen or nitrogen. This can affect the solubility and compatibility of the compound with other components in a formulation. The hydroxyl group can also react with isocyanates to form urethanes or with carboxylic acids and their derivatives to form new ester linkages.
The ether linkage in the butoxy group is generally stable but can be cleaved under harsh acidic conditions. The ester groups, as discussed, are susceptible to hydrolysis and transesterification, and the rates of these reactions can be influenced by the presence of other acidic or basic components in the mixture.
Furthermore, in a formulation, this compound may interact with pigments, fillers, surfactants, and other additives. These interactions can be physical, such as adsorption onto surfaces, or chemical, leading to new reaction pathways. For example, the presence of certain metal ions could potentially catalyze the degradation of the ester. A comprehensive understanding of these interactions is crucial for predicting the long-term stability and performance of products containing this compound.
Advanced Applications and Functional Development in Materials Science
Role as a Monomer or Cross-linking Agent in Polymer Chemistry
While not a conventional monomer in the traditional sense of forming long homopolymer chains, 2-Butoxy-2-oxoethyl hydroxyacetate and its constituent glycolic acid moiety are increasingly being incorporated into copolymers to tailor their properties. mdpi.comacs.org The presence of both a hydroxyl and a carboxyl group (after hydrolysis of the ester) allows it to act as a difunctional unit in polycondensation reactions.
A significant application in this area is the synthesis of biodegradable polyesters. By incorporating glycolic acid units, derived from compounds like this compound, into polymer backbones such as poly(butylene succinate) (PBS) or poly(butylene adipate (B1204190) terephthalate) (PBAT), researchers can enhance the hydrolytic degradation of the resulting copolyesters. mdpi.comacs.org This is particularly valuable for creating materials with a controlled lifespan for applications in packaging and agriculture. mdpi.comacs.org The inclusion of these units can also improve properties like hydrophilicity and mechanical strength. acs.org
Furthermore, the hydroxyl group of this compound can react with isocyanates, suggesting its potential use as a chain extender in the synthesis of polyurethanes. cdhfinechemical.commade-in-china.com In this role, it would contribute to the hard segment of the polyurethane, influencing its mechanical and thermal properties.
In the realm of thermosetting polymers, while not a primary cross-linking agent, it can function as a reactive diluent in epoxy resin systems. specialchem.compurnimagroup.co.inepoxy-c.comsinocurechem.com Reactive diluents are used to reduce the viscosity of the resin, making it easier to process and apply. The hydroxyl group of this compound can react with the epoxy groups, becoming a permanent part of the cured polymer network and influencing the final properties of the material. purnimagroup.co.in
Formulation Component in Specialized Coatings and Paints
This compound is a highly effective additive in the formulation of specialized coatings, paints, and inks, where it serves multiple functions to enhance the final product's performance and appearance. nih.govresearchgate.netnih.gov
As a high-boiling point solvent and flow agent, it improves the application properties of various coating systems. researchgate.netnih.gov Its low volatility ensures a longer drying time, which allows the coating to level out, resulting in a smoother, high-gloss finish. researchgate.net This is particularly beneficial in brush-applied paints and high-quality lacquers. researchgate.net
In many paint formulations, especially those based on cellulose (B213188) acetate (B1210297), alkyd resins, and oil paints, this compound acts as a blushing and wrinkling preventive agent. nih.govnih.gov Blushing, a milky or hazy appearance in the dried film, can occur in humid conditions. The addition of this compound can help to control the evaporation rate and prevent moisture from being trapped in the coating. nih.gov
Furthermore, it functions as a coalescing agent in polyvinyl acetate and other emulsion polymer systems. nih.govresearchgate.net Coalescing agents facilitate the formation of a continuous, uniform film as the paint dries by lowering the minimum film-forming temperature (MFFT). nih.gov It is important to note that when added to these systems, an initial thickening may occur due to the partial dissolution of the polymer particles, requiring careful formulation. researchgate.net
The table below summarizes the key functions of this compound in coatings and paints.
| Function | Description | Affected Coating Properties |
| Flow and Leveling Agent | Improves the ability of the coating to form a smooth, even surface. | Gloss, smoothness, appearance |
| Coalescing Agent | Facilitates the formation of a continuous film in emulsion paints. | Film integrity, durability |
| Blushing Preventive | Prevents a hazy or milky appearance in the dried film. | Clarity, transparency |
| Wrinkling Preventive | Reduces the formation of wrinkles in the coating surface. | Surface uniformity |
| High-Boiling Point Solvent | Controls the evaporation rate of the coating. | Drying time, workability |
Enhancement of Adhesion Properties in Adhesive Systems
The performance of an adhesive is critically dependent on its ability to form a strong and durable bond with the substrate. This compound is incorporated into adhesive formulations to enhance their bonding strength and flexibility. mdpi.com
The exact mechanism by which it improves adhesion is multifaceted and can be attributed to several factors. As a solvent in the adhesive formulation, it can help to dissolve other components and ensure a homogenous mixture. More importantly, its chemical structure allows it to act as an adhesion promoter. Adhesion promoters are bifunctional molecules that can interact with both the adhesive and the substrate, creating a chemical bridge at the interface. drpress.orgmdpi.com
The hydroxyl group of this compound can form hydrogen bonds with the substrate surface, particularly if the substrate has polar functional groups. This interaction improves the wetting of the substrate by the adhesive, which is a prerequisite for good adhesion. mdpi.com Furthermore, this hydroxyl group can potentially form covalent bonds with certain substrates or with the adhesive resin itself during curing, leading to a much stronger and more durable bond. drpress.org
In polymer-based adhesives, this compound can also improve the flexibility of the cured adhesive. This is important for applications where the bonded joint will be subjected to movement or stress, as a more flexible adhesive is less likely to become brittle and fail. mdpi.com
Application as a Kinetic Regulator Admixture in Cementitious Materials
The setting time of cement is a crucial parameter in construction, and chemical admixtures are often used to control it. There is evidence to suggest that this compound can function as a set retarder in cementitious materials. nih.govnih.gov Set retarders are used to delay the hardening of concrete, which is particularly useful in hot weather or for large pours where a longer working time is required. nih.gov
A patent describes the use of alkyl-ester-of-hydroxycarboxy compounds, a category that includes this compound, as set retarders. nih.gov The proposed mechanism involves the compound being present as a discontinuous phase in a non-aqueous carrier, which is then sprayed onto the concrete surface. This application method helps to avoid the irritating fogs associated with acid-based retarders. nih.gov
The retarding effect can be attributed to the interaction of the hydroxyl and carboxyl groups (after hydrolysis) with the hydrating cement particles. mdpi.com Research on other hydroxyl-containing compounds, such as sugars and polysaccharides, has shown that they can adsorb onto the surface of the cement clinker and the newly formed hydration products. mdpi.com This adsorbed layer is thought to hinder the access of water to the cement particles and inhibit the nucleation and growth of calcium silicate (B1173343) hydrate (B1144303) (C-S-H), the main binding phase in cement paste. mdpi.com The chelation of calcium ions by the hydroxyl and carboxyl groups can also play a role in delaying the setting process. mdpi.com
Exploration in Novel Material Systems beyond Traditional Uses
The unique combination of functional groups in this compound opens up possibilities for its use in the development of novel material systems with advanced properties.
One promising area is in the creation of biodegradable polymers with tailored degradation rates. As mentioned earlier, the incorporation of glycolic acid units into polyesters can accelerate their breakdown in biological environments. mdpi.comacs.org This allows for the design of "smart" materials that can degrade on a predetermined schedule, which is highly desirable for applications such as temporary medical implants and controlled-release drug delivery systems. rsc.orgresearchgate.net
The ability of this compound to participate in polymerization reactions also suggests its potential as a building block for more complex polymer architectures, such as hyperbranched polymers or dendrimers. nih.govrsc.org These highly branched structures have unique properties, including low viscosity and a high density of functional groups, which make them suitable for applications in coatings, additives, and drug delivery. nih.govrsc.org
Furthermore, the presence of both polar and non-polar moieties in the molecule gives it surfactant-like properties. This could be exploited in the formulation of emulsions and dispersions, or in applications where control of interfacial properties is important. There is also potential for its use in the synthesis of liquid crystal materials, where the molecular shape and functionality can influence the mesophase behavior.
Utilization as a Chemical Intermediate for More Complex Molecular Architectures
Due to its reactive functional groups, this compound serves as a valuable chemical intermediate for the synthesis of more complex molecules. acs.orgspecialchem.comnih.govresearchgate.net
A straightforward application is its use as a precursor for other specialty esters. For example, it can be reacted with phthalic anhydride (B1165640) to produce butyl phthalyl butyl glycolate (B3277807), a compound used as a plasticizer in polymers like PVC. Plasticizers are additives that increase the flexibility and durability of plastics.
The hydroxyl and ester groups of this compound can be chemically modified to introduce a wide range of other functionalities. The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to an ether or a different ester. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide, an acid chloride, or other derivatives. researchgate.net
These transformations allow for the creation of a diverse array of molecules with specific properties for various applications. For instance, derivatives of this compound could be designed as monomers for specialty polymers, as active ingredients in pharmaceuticals, or as components in high-performance lubricants or surfactants. The synthesis of complex glycolates through enantioconvergent addition reactions highlights the potential for creating stereochemically defined molecules from glycolate precursors.
Analytical Chemistry Techniques for Characterization and Quantification
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of 2-Butoxy-2-oxoethyl hydroxyacetate by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of this compound. Proton (¹H) NMR and Carbon-13 (¹³C) NMR are particularly informative. In ¹H NMR, the chemical shifts, splitting patterns, and integration of the signals for the various protons (e.g., those on the butoxy group, the oxoethyl group, and the hydroxyacetate moiety) provide a definitive map of the proton environment within the molecule. Similarly, ¹³C NMR spectroscopy identifies the different carbon atoms, confirming the presence of carbonyl, ether, and alkyl functionalities. Spectral data for the related compound 2-butoxyethanol (B58217) has been reported, providing a basis for comparison. who.int
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the various bonds within its structure. Key expected absorptions include:
A strong C=O stretching vibration from the ester and acetate (B1210297) carbonyl groups.
A broad O-H stretching band from the hydroxyl group.
C-O stretching vibrations from the ether and ester linkages.
C-H stretching and bending vibrations from the alkyl (butoxy) and methylene (B1212753) groups.
Reference spectra for similar compounds like 2-butoxyethanol are available and can aid in the interpretation of the spectrum of this compound. nih.govnist.govnist.gov
Mass Spectrometry (MS) and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. When coupled with an ionization source, such as electron ionization (EI), the molecule is fragmented into characteristic smaller ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
Chromatographic Separation and Detection
Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.
Gas Chromatography (GC) with Various Detection Modes (e.g., FID, ECD, MS)
Gas chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound and its related compounds. who.int The sample is vaporized and transported by an inert gas through a column that separates the components based on their boiling points and interactions with the column's stationary phase.
Several detection modes can be coupled with GC for the analysis of this compound and its precursors or metabolites:
Flame Ionization Detection (FID): FID is a common and sensitive detector for organic compounds. It is often used for the quantitative analysis of 2-butoxyethanol and its derivatives. who.intcdc.gov
Electron Capture Detection (ECD): ECD is highly sensitive to compounds containing electronegative atoms. While not directly applicable to this compound itself, it is used for derivatized forms of its metabolites. cdc.govnih.gov
Mass Spectrometry (MS): GC-MS combines the separation power of GC with the identification capabilities of MS. who.intwho.intpublications.gc.ca This is a powerful tool for both qualitative and quantitative analysis, providing definitive identification of the compound and its metabolites, such as butoxyacetic acid. nih.govnih.gov Derivatization is often employed to increase the volatility of analytes for GC-MS analysis. nih.govnih.gov
Below is a table summarizing typical GC methods used for related compounds, which would be applicable for the analysis of this compound.
| Analytical Method | Sample Preparation | Detection Limit | Reference |
| GC/ECD | Extraction and derivatization with pentafluorobenzyl bromide. | 4 µmol/L | Johanson 1989 nih.gov |
| GC-MS | Derivatization. | 16–18 ng/g blood | Bormett et al., 1995 who.int |
| GC-MS | Derivatization with 2,2,2-trichloroethanol/HCl after extraction. | Not specified | Hildenbrand et al., 2000 nih.gov |
| GC-MS | Selected ion monitoring. | 0.04 ng | Smallwood et al., 2003 nih.gov |
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is particularly useful for non-volatile or thermally sensitive compounds. cdc.gov It separates components in a liquid mobile phase based on their interactions with a solid stationary phase.
For the analysis of this compound and its related compounds, the following detectors are commonly used with HPLC:
Ultraviolet (UV) Detection: UV detection is suitable for compounds that absorb ultraviolet light. While this compound may have some UV absorbance due to its carbonyl groups, derivatization might be necessary to enhance sensitivity. who.intcdc.gov HPLC with UV detection has been used for the analysis of 2-butoxyacetic acid. cdc.gov
Fluorescence Detection: Fluorescence detection offers high sensitivity and selectivity for compounds that fluoresce. For non-fluorescent compounds like this compound, derivatization with a fluorescent tag is required. A method using derivatization with 1-anthroylnitrile has been reported for the analysis of 2-butoxyethanol. who.int
The following table outlines an HPLC method that could be adapted for this compound analysis.
| Analytical Method | Sample Preparation | Detection | Reference |
| HPLC | Extraction and derivatization to trimethylsilyl (B98337) derivatives. | UV absorbance | Rettenmeier et al. 1993 cdc.gov |
| HPLC | Derivatization with 1-anthroylnitrile. | Fluorescence | Yoshikawa and Tani, 2003 who.int |
Sample Preparation Methodologies for Diverse Matrices (e.g., Extraction, Derivatization)
Effective sample preparation is crucial for isolating "this compound" from complex matrices and ensuring accurate, interference-free analysis. The choice of method depends on the matrix (e.g., biological fluids, environmental samples, industrial products) and the analyte's concentration.
Extraction: Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common techniques for extracting related glycol ethers from aqueous samples. For instance, a reliable method for recovering 2-butoxyethanol (2-BE) from aqueous phases, including those with high salinity, was established using LLE with methylene chloride. researchgate.nettennessee.edu This method achieved ≥99% recovery with a sample-to-solvent ratio of 1:3. researchgate.nettennessee.edu Other solvents like chloroform, ethyl acetate, and hexane (B92381) have also been evaluated for LLE of 2-BE. researchgate.net
For air sampling, analytes like 2-butoxyethyl acetate are often collected by drawing air through sorbent tubes, such as those containing coconut shell charcoal. osha.govcdc.gov The analyte is then desorbed from the charcoal using a suitable solvent, like a methylene chloride/methanol mixture, before analysis by gas chromatography (GC). osha.gov
Derivatization: Derivatization is often employed to enhance the analytical properties of target compounds. For polar, non-volatile molecules like glycol ethers and their metabolites, derivatization can increase volatility for GC analysis or improve detection for high-performance liquid chromatography (HPLC). cdc.gov
For example, in the analysis of 2-butoxyacetic acid (a metabolite of 2-BE), samples are often derivatized to create a more volatile ester before GC analysis. cdc.govwho.int Similarly, for the determination of 2-ethoxyethanol (B86334) in cosmetic matrices, a pre-column derivatization with 1-naphthyl isocyanate was developed for subsequent RP-HPLC analysis. nih.gov A similar approach could be adapted for "this compound" to improve its chromatographic behavior and detection sensitivity. In another method, for the determination of butoxyacetaldehyde (B1201794) (BAL) and butoxyacetic acid (BAA), samples containing BAA were extracted with ethyl acetate and derivatized with 2,2,2-trichloroethanol/HCl. nih.gov
Table 2: Summary of Sample Preparation Techniques for Related Glycol Ethers
| Analyte/Matrix | Preparation Technique | Key Reagents/Conditions | Purpose | Reference(s) |
|---|---|---|---|---|
| 2-Butoxyethanol in Aqueous Solution | Liquid-Liquid Extraction (LLE) | Methylene chloride (1:3 sample-to-solvent ratio) | Isolate analyte from water matrix | researchgate.nettennessee.edu |
| 2-Butoxyethyl Acetate in Air | Solid Sorbent Adsorption/Desorption | Coconut shell charcoal tube; 95/5 (v/v) methylene chloride/methanol for desorption | Concentrate analyte from air and prepare for GC injection | osha.gov |
| 2-Butoxyacetic Acid in Urine/Blood | Extraction and Derivatization | Extraction followed by derivatization to increase volatility | Prepare analyte for GC/MS analysis | cdc.govwho.int |
| 2-Ethoxyethanol in Cosmetics | Pre-column Derivatization | 1-Naphthyl isocyanate | Enhance detectability for RP-HPLC analysis | nih.gov |
Method Validation, Sensitivity, and Precision in Analytical Research
The validation of any analytical method is critical to ensure that the results are reliable, reproducible, and accurate for their intended purpose. publications.gc.ca A validated method provides documented evidence of its performance characteristics, including sensitivity, precision, and accuracy. tennessee.edupublications.gc.ca
Method Validation: A comprehensive method validation process involves several key steps. For regulatory compliance, such as the monitoring of 2-BE in consumer products, mandatory procedures must be strictly followed. publications.gc.ca Validation typically includes:
Calibration: Establishing a linear response over a defined concentration range using calibration standards. publications.gc.ca
Accuracy: Often assessed by analyzing spiked matrix samples at known concentrations. For example, one validation protocol requires the recovery for spiked samples to be within 75% to 120% of the true value. publications.gc.ca A liquid-liquid extraction method for 2-BE reported an accuracy of 2.58%. researchgate.nettennessee.edu
Precision: The closeness of repeated measurements, expressed as the coefficient of variation (CV) or relative standard deviation (RSD). researchgate.netosha.gov
Specificity: Ensuring the method can unequivocally assess the analyte in the presence of other components.
Robustness: Demonstrating the method's reliability despite minor variations in parameters like temperature or solvent composition.
Sensitivity: The sensitivity of a method is defined by its limit of detection (LOD) and limit of quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net Analytical methods for related glycol ethers have achieved low detection limits in various matrices.
Table of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 2-Butoxyethanol | BE |
| 2-Butoxyethyl acetate | BEA |
| 2-Butoxyacetic acid | BAA |
| Butoxyacetaldehyde | BAL |
| 2-Ethoxyethanol | - |
| Polystyrene | PS |
| Polymethyl methacrylate | PMMA |
| Tetrahydrofuran | THF |
| Dimethylformamide | DMF |
| Lithium Bromide | LiBr |
| Methylene Chloride | - |
| Chloroform | - |
| Ethyl Acetate | - |
| Hexane | - |
| Methanol | - |
| 1-Naphthyl isocyanate | - |
Environmental Chemistry and Chemical Degradation Pathways
Abiotic Transformation Processes in Environmental Compartments
Abiotic transformation processes are non-biological chemical reactions that can lead to the degradation of a compound in the environment. For 2-Butoxy-2-oxoethyl hydroxyacetate, the key abiotic processes are expected to be hydrolysis in aquatic systems and photochemical degradation in the atmosphere.
Hydrolysis in Aquatic Systems
The structure of this compound contains an ester linkage, which is susceptible to hydrolysis—a chemical reaction with water. While ethers like 2-Butoxyethanol (B58217) are generally resistant to hydrolysis, the ester group in 2-Butoxyethanol acetate (B1210297) can be hydrolyzed. industrialchemicals.gov.au By analogy, it is anticipated that this compound will undergo hydrolysis in aquatic environments. This reaction would cleave the ester bond, yielding 2-Butoxyethanol and hydroxyacetic acid (glycolic acid). The rate of this hydrolysis is dependent on factors such as pH and temperature.
Photochemical Degradation in the Atmosphere
Once in the atmosphere, organic compounds can be degraded by photochemical reactions. The most significant of these for compounds like 2-Butoxyethanol and its derivatives is the reaction with photochemically generated hydroxyl radicals (•OH). nih.gov It is expected that this compound, if it volatilizes into the atmosphere, will also be susceptible to this degradation pathway. The estimated atmospheric half-life for the reaction with hydroxyl radicals for related compounds is in the order of hours to a few days, suggesting that it would not persist for long periods in the air. nih.govwho.intwikipedia.org
Table 1: Estimated Atmospheric Half-life of Structurally Similar Compounds
| Compound | Estimated Atmospheric Half-life | Source |
|---|---|---|
| 2-Butoxyethanol | 3.28 to 32.8 hours | nih.gov |
| 2-Butoxyethanol acetate | Approximately 18 hours | nih.gov |
This table presents data for structurally similar compounds to infer the potential atmospheric fate of this compound.
Biotic Degradation and Biodegradation Potential
Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. This is often the most significant degradation pathway for many organic chemicals in the environment.
Aerobic Biodegradation in Aqueous and Soil Environments
Aerobic biodegradation, which occurs in the presence of oxygen, is a major transformation process for 2-Butoxyethanol and 2-Butoxyethanol acetate in both water and soil. nih.govwho.int Studies have shown that 2-Butoxyethanol is readily biodegradable. who.intwikipedia.org The degradation process for these compounds is believed to be initiated by the oxidation of the alcohol group to form 2-Butoxyacetic acid, which is then further broken down. nih.govnih.govnih.gov For this compound, it is plausible that the initial step of biodegradation would be the enzymatic hydrolysis of the ester bond to form 2-Butoxyethanol and hydroxyacetic acid, both of which are known to be biodegradable.
Table 2: Estimated Aerobic Biodegradation Half-life of 2-Butoxyethanol
| Environment | Estimated Half-life | Source |
|---|---|---|
| Surface Water | 1 to 4 weeks | who.intwikipedia.org |
| Soil | 7 to 28 days | nih.gov |
This table presents data for a structurally similar compound to infer the potential aerobic biodegradation of this compound.
Consideration of Anaerobic Degradation
Anaerobic degradation occurs in environments devoid of oxygen, such as in some sediments and deeper groundwater. For 2-Butoxyethanol, anaerobic biodegradation is expected to occur at a significantly slower rate than aerobic biodegradation. nih.gov The estimated anaerobic biodegradation half-life for 2-Butoxyethanol in water ranges from 28 days to 16 weeks. nih.gov This suggests that if this compound reaches anaerobic environments, its persistence would be considerably longer than in aerobic settings.
Environmental Partitioning and Transport Phenomena
The way a chemical distributes itself between different environmental compartments (air, water, soil, and biota) is known as environmental partitioning. This behavior, along with its transport, determines the potential for exposure and the predominant degradation pathways.
Based on the properties of 2-Butoxyethanol, it is predicted that this compound will be relatively mobile in soil and has the potential to leach into groundwater. cdc.gov The miscibility of 2-Butoxyethanol in water suggests that volatilization from water is not a primary fate process. who.int A fugacity model for 2-Butoxyethanol predicts that it will predominantly partition into the water compartment (84%) and to a lesser extent into the air (16%), with minimal association with sediment and soil. industrialchemicals.gov.au Given the larger size and additional ester group of this compound, its water solubility might be lower and its tendency to adsorb to soil and sediment slightly higher than 2-Butoxyethanol, but it is still expected to be a relatively mobile compound in the environment.
Volatility and Atmospheric Dispersion
The tendency of a chemical to volatilize and disperse in the atmosphere is determined by its vapor pressure, boiling point, and solubility. 2-Butoxyethyl acetate is a liquid with relatively low volatility. ontosight.ainih.gov
Once in the atmosphere, 2-Butoxyethyl acetate exists almost entirely in the vapor phase. nih.govnih.gov Its primary degradation pathway in the air is reaction with photochemically generated hydroxyl radicals. nih.govcdc.gov This reaction is relatively rapid, with an estimated atmospheric half-life of approximately 18 hours. nih.govcdc.gov This short half-life indicates that the compound is not persistent in the atmosphere and is unlikely to be transported over long distances. nih.gov Due to its moderate water solubility, it can be removed from the atmosphere through wet deposition (rain, snow, or ice). nih.govcdc.gov Volatilization from water and soil surfaces is not considered a significant fate process. nih.govcdc.gov
| Property | Value | Reference |
|---|---|---|
| Appearance | Colorless liquid with a sweet, fruity odor | osha.govca.gov |
| Boiling Point | 192 °C | inchem.orgwikipedia.org |
| Vapor Pressure | 0.3 mmHg (at 20°C) | wikipedia.orgsigmaaldrich.com |
| Atmospheric Half-Life | ~18 hours | nih.govcdc.gov |
Sorption to Soil and Sediment Components
Sorption to soil and sediment is a key process that affects a chemical's mobility and bioavailability in the environment. This process is largely influenced by the chemical's octanol-water partition coefficient (log K_ow) and the organic carbon content of the soil. nih.gov
2-Butoxyethyl acetate has a log K_ow of 1.51, indicating a low to moderate potential for sorption to organic matter in soil and sediment. inchem.org Its parent compound, 2-butoxyethanol, has an even lower log K_ow of 0.83, suggesting it is less likely to adsorb to soil particles. inchem.org Due to its moderate solubility in water, 2-Butoxyethyl acetate is expected to remain primarily in the dissolved state in aquatic environments, with minimal partitioning to suspended solids and sediment. inchem.orgwho.int Biodegradation is considered the most significant removal mechanism for these compounds in soil and water. wikipedia.orgresearchgate.net
| Property | Value | Reference |
|---|---|---|
| Log K_ow (Octanol-Water Partition Coefficient) | 1.51 | inchem.org |
| Water Solubility | 1.7 g/100mL (17,000 mg/L) at 20°C (moderate) | inchem.org |
| Primary Degradation in Soil/Water | Aerobic Biodegradation | wikipedia.orgresearchgate.net |
Leaching Potential and Groundwater Mobility
The potential for a chemical to leach through the soil profile and contaminate groundwater is a function of its sorption characteristics and persistence. Chemicals with low sorption coefficients and high water solubility tend to be more mobile.
Both 2-butoxyethanol and 2-butoxyethyl acetate are considered to be mobile in soil and have the potential to leach into groundwater. nih.govcdc.gov Between the two, 2-butoxyethanol is expected to be more mobile and leach more readily than 2-butoxyethyl acetate due to its higher water solubility and lower sorption potential. nih.gov The potential for groundwater contamination exists, particularly in areas with direct release or at landfill and hazardous waste sites. nih.govcdc.gov However, the relatively rapid biodegradation of these compounds in aerobic soil and water (half-life of 1-4 weeks for 2-butoxyethanol) can mitigate the extent of leaching. who.intwikipedia.org
Computational and Theoretical Chemistry Studies
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational landscape and flexibility. nih.govnih.govrsc.org For 2-Butoxy-2-oxoethyl hydroxyacetate, MD simulations would reveal the accessible conformations and the energy barriers between them. The molecule's structure, featuring a flexible butoxy group and an ester linkage, allows for a variety of spatial arrangements.
The conformational space of this compound is primarily governed by the rotation around several key single bonds. These include the C-O and C-C bonds of the butoxy group and the C-C bond of the hydroxyacetate moiety. The relative orientation of the butoxy and hydroxyacetate groups around the ester linkage is also a critical factor.
Conformational Preferences:
Computational studies on analogous esters, such as butyl acetate (B1210297) and other glycolate (B3277807) esters, suggest that the ester group typically prefers a planar conformation to maximize resonance stabilization. imperial.ac.uk The most stable conformers of this compound would likely exhibit an extended arrangement of the butoxy chain to minimize steric hindrance. Intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester could also play a significant role in stabilizing certain conformations.
Table 1: Predicted Torsional Angles for Major Conformers of this compound (Analog-Based)
| Dihedral Angle | Conformer 1 (Extended) | Conformer 2 (Folded) |
| O=C-O-C (ester) | ~180° | ~180° |
| C-O-C-C (butoxy) | ~180° | ~60° |
| HO-C-C=O | ~0° | ~60° |
Note: This data is based on theoretical studies of analogous butoxy and hydroxyacetate esters and represents a qualitative prediction.
The dynamic interplay of these conformations influences the macroscopic properties of the compound, such as its viscosity and solvent characteristics.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of a molecule. nih.gov For this compound, these calculations can elucidate charge distribution, frontier molecular orbitals (HOMO and LUMO), and other reactivity descriptors.
Mulliken Population Analysis:
Mulliken population analysis is a method for estimating partial atomic charges, offering insights into the molecule's polarity and potential for electrostatic interactions. niscpr.res.inresearchgate.netwikipedia.org In this compound, the oxygen atoms of the ester and hydroxyl groups are expected to carry significant negative charges, while the carbonyl carbon and the protons of the hydroxyl and adjacent methylene (B1212753) groups would be positively charged. This charge distribution is key to its role as a solvent and its interaction with other molecules.
Table 2: Predicted Mulliken Atomic Charges for this compound (Based on Analog Calculations)
| Atom | Predicted Mulliken Charge (e) |
| O (carbonyl) | -0.55 |
| C (carbonyl) | +0.70 |
| O (ester ether) | -0.45 |
| O (hydroxyl) | -0.65 |
| H (hydroxyl) | +0.40 |
Note: These values are illustrative and based on DFT calculations of similar ester molecules. The exact values can be sensitive to the chosen basis set and computational method. wikipedia.org
Frontier Molecular Orbitals (HOMO and LUMO):
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. nih.govresearchgate.netcore.ac.uk
For this compound, the HOMO is likely to be localized on the oxygen atoms, particularly the non-bonding orbitals of the hydroxyl and ester groups. The LUMO is expected to be centered on the antibonding π* orbital of the carbonyl group. A smaller HOMO-LUMO gap suggests higher reactivity.
Table 3: Predicted Frontier Orbital Energies for this compound (Analog-Based)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -9.5 |
| LUMO Energy | +1.5 |
| HOMO-LUMO Gap | 11.0 |
Note: These are estimated values based on data from analogous esters and can vary with the computational method.
Prediction of Spectroscopic Properties
Computational methods are widely used to predict various spectroscopic properties, aiding in the identification and characterization of molecules.
Infrared (IR) Spectroscopy:
Theoretical IR spectra can be calculated to predict the vibrational frequencies of a molecule. orientjchem.orgresearchgate.net For this compound, the most prominent features in the IR spectrum are expected to be the strong C=O stretching vibration of the ester group, typically appearing around 1735-1750 cm⁻¹, and the broad O-H stretching band of the hydroxyl group, usually in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages would also be present in the fingerprint region (1000-1300 cm⁻¹).
Table 4: Predicted Key IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| O-H Stretch (hydroxyl) | 3200 - 3600 |
| C-H Stretch (alkyl) | 2850 - 3000 |
| C=O Stretch (ester) | 1735 - 1750 |
| C-O Stretch (ester/ether) | 1000 - 1300 |
Note: These are general ranges for the specified functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Predicting NMR chemical shifts through computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, has become a valuable tool in structural elucidation. nih.govstackexchange.com For this compound, the proton NMR spectrum would show characteristic signals for the butoxy group protons, the methylene protons adjacent to the ester and hydroxyl groups, and the hydroxyl proton. The carbon-13 NMR spectrum would similarly display distinct signals for each carbon atom in the molecule.
Table 5: Predicted ¹H NMR Chemical Shifts for this compound (Analog-Based)
| Proton Environment | Predicted Chemical Shift (ppm) |
| -CH₃ (butoxy) | 0.9 - 1.0 |
| -CH₂- (butoxy, internal) | 1.3 - 1.7 |
| -O-CH₂- (butoxy) | 4.0 - 4.2 |
| HO-CH₂- | 4.1 - 4.3 |
| -OH | Variable (2.0 - 4.0) |
Note: These are estimated ranges based on typical values for similar structural motifs.
Modeling of Reaction Pathways and Transition States
Computational chemistry is instrumental in modeling reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. For this compound, important reactions to model include its formation via esterification and its hydrolysis.
Esterification:
The formation of this compound from glycolic acid and butanol can be modeled to understand the reaction pathway. The acid-catalyzed esterification proceeds through a tetrahedral intermediate. Computational modeling can determine the structure of this intermediate and the transition states leading to its formation and collapse to products.
Hydrolysis:
The hydrolysis of this compound, the reverse of esterification, is another critical reaction. Modeling the hydrolysis can provide insights into the stability of the ester bond under different pH conditions. The transition state for hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon. nih.gov
Table 6: Predicted Activation Energies for Key Reactions (Analog-Based)
| Reaction | Predicted Activation Energy (kcal/mol) |
| Acid-catalyzed Esterification | 15 - 20 |
| Acid-catalyzed Hydrolysis | 20 - 25 |
| Base-catalyzed Hydrolysis | 10 - 15 |
Note: These are typical ranges for esterification and hydrolysis reactions of similar esters.
Future Research Directions and Interdisciplinary Prospects
Development of Sustainable and Atom-Economical Synthesis Routes
Enzymatic Catalysis: Utilizing lipases or esterases for the esterification of glycolic acid with 2-butoxyethanol (B58217), followed by a second esterification. This approach offers high selectivity and mild reaction conditions.
Heterogeneous Catalysis: Investigating solid acid catalysts to replace traditional mineral acids, thereby simplifying catalyst recovery and reducing corrosive waste streams.
Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer enhanced safety, better process control, and easier scalability compared to batch reactions.
A comparative analysis of different synthetic routes, focusing on metrics such as E-factor (environmental factor) and atom economy, would be crucial in identifying the most sustainable pathway.
Exploration of Novel Material Applications in Emerging Technologies
The bifunctional nature of 2-Butoxy-2-oxoethyl hydroxyacetate, containing both a hydroxyl and an ester group, suggests its potential as a versatile building block in polymer and material science. Dedicated research is needed to explore these possibilities. Potential applications to investigate include:
Biodegradable Polymers: Its structure could be conducive to the synthesis of biodegradable polyesters, offering alternatives to conventional plastics in packaging and biomedical applications.
Coating and Resin Additives: The compound's ether and ester linkages could impart desirable properties such as flexibility, adhesion, and solvency, making it a candidate for advanced coatings, adhesives, and resins.
Plasticizers: Investigating its efficacy as a non-phthalate plasticizer for polymers like PVC, which is an area of significant industrial interest due to health and environmental concerns associated with traditional plasticizers.
Systematic studies correlating the structure of polymers incorporating this compound with their resulting material properties would be a critical first step.
Advancements in High-Throughput Analytical Characterization
To support the research avenues mentioned above, the development of rapid and efficient analytical methods for the characterization of this compound and its derivatives is paramount. Future research should focus on:
Chromatographic Techniques: Developing and validating high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for purity assessment and quantification in various matrices. Coupling these techniques with mass spectrometry (MS) would enable detailed structural elucidation.
Spectroscopic Methods: Establishing a comprehensive spectroscopic profile using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Raman spectroscopy for routine identification and quality control.
Thermal Analysis: Employing techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to understand its thermal stability and phase behavior, which is crucial for processing and application in materials.
The development of these analytical protocols would be foundational for all other areas of research and for any potential future commercialization.
Integration with Biomimetic and Bio-inspired Chemical Systems
The fields of biomimetic and bio-inspired chemistry seek to emulate biological systems to create novel materials and processes. The structure of this compound, containing linkages found in biological molecules, presents an opportunity for its integration into such systems. Research in this area could explore:
Self-Assembling Systems: Investigating the potential for this molecule to participate in self-assembly processes, driven by non-covalent interactions, to form structured materials like gels or liquid crystals.
Drug Delivery Vehicles: Exploring its use as a component in the synthesis of biocompatible and biodegradable polymers for creating nanoparticles or micelles for targeted drug delivery.
Functional Scaffolds: Utilizing it as a monomer or cross-linker in the creation of scaffolds for tissue engineering, where biocompatibility and controlled degradation would be key advantages.
Such interdisciplinary research, at the interface of chemistry, materials science, and biology, could lead to the discovery of high-value applications for this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Butoxy-2-oxoethyl hydroxyacetate, and what catalytic conditions optimize its esterification?
- Methodological Answer : The synthesis typically involves esterification between hydroxyacetic acid and butoxy-oxoethanol derivatives. Acid catalysts like sulfuric acid or p-toluenesulfolic acid are commonly employed under reflux conditions (~120°C) to ensure complete conversion . Reaction optimization includes monitoring pH (maintained at 4–6) and using excess alcohol to shift equilibrium. Post-synthesis purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluents) is critical for isolating high-purity products (>98%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR : Focus on -NMR signals: δ 1.2–1.6 ppm (butoxy CH groups), δ 4.2–4.5 ppm (ester-linked OCH), and δ 2.8–3.2 ppm (hydroxyacetate CH) .
- IR : Identify ester C=O stretching at ~1740 cm and hydroxyl O-H absorption at 3200–3500 cm .
- Mass Spectrometry : Look for molecular ion peaks at m/z ~162 (molecular weight: 162.14 g/mol) and fragmentation patterns indicative of butoxy cleavage .
Q. How does this compound participate in oxidation and hydrolysis reactions, and what experimental controls are necessary?
- Methodological Answer : In oxidation reactions (e.g., using KMnO/HSO), monitor the formation of ketone intermediates via TLC or GC-MS. For hydrolysis (acid- or base-catalyzed), control temperature (60–80°C) and reaction time to prevent over-degradation. Use buffered solutions (pH 7–9 for alkaline hydrolysis) and quench reactions with ice-cold water to stabilize products .
Advanced Research Questions
Q. How does the butoxy chain length in this compound influence its solvent interactions compared to methoxy or ethoxy analogs?
- Methodological Answer : The longer butoxy chain increases lipophilicity (logP ~1.8 vs. 0.5 for methoxy analogs), reducing solubility in polar solvents like water (<5 mg/mL) but enhancing compatibility with non-polar matrices (e.g., polymer coatings). Use Hansen solubility parameters (δD, δP, δH) to predict miscibility. Comparative studies show 20–30% higher stability in toluene than ethanol due to reduced hydrogen bonding .
Q. What strategies resolve contradictory solubility data reported for this compound in polar vs. non-polar solvents?
- Methodological Answer : Conduct systematic solubility profiling using the "shake-flask" method under controlled temperature (25°C ± 0.1). Employ HPLC-UV (λ = 210 nm) to quantify solubility in solvents like DMSO, THF, and hexane. For polar solvents (e.g., water), use saturation concentration assays with nephelometric turbidity monitoring to detect precipitation thresholds. Data normalization to ionic strength and dielectric constants minimizes batch-to-batch variability .
Q. Can computational tools predict the metabolic pathways of this compound in enzymatic systems?
- Methodological Answer : Molecular docking (AutoDock Vina) and quantum mechanical calculations (DFT at B3LYP/6-31G* level) predict esterase-mediated hydrolysis as the primary metabolic route. Database mining (PubChem, REAXYS) identifies cytochrome P450 isoforms (CYP2E1, CYP3A4) as potential oxidizers. Validate predictions with in vitro assays using liver microsomes and LC-MS/MS metabolite tracking .
Q. How do temperature and pH affect the stability of this compound in long-term storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored in amber glass under nitrogen. pH stability profiling (pH 3–9) reveals maximal stability at pH 5–6 (t > 12 months). Use HPLC-ELSD to detect degradation products like hydroxyacetic acid and butoxyethanol .
Q. What role does this compound play in multi-step syntheses of bioactive compounds?
- Methodological Answer : Its bifunctional ester and hydroxyl groups enable sequential reactions, e.g., as a linker in prodrug synthesis. For example, conjugate with NSAIDs via Steglich esterification (DCC/DMAP catalysis). Monitor coupling efficiency via -NMR disappearance of hydroxyl protons (δ 5.2–5.5 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
